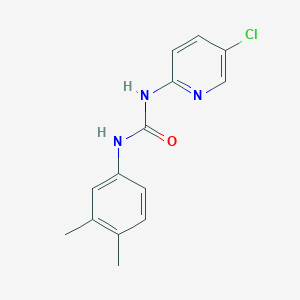
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since been used in many countries around the world. Diuron is a member of the urea herbicide family and is known for its effectiveness in controlling a wide range of weeds.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been extensively studied in the field of environmental science, particularly in relation to its impact on aquatic ecosystems. Research has shown that N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can persist in water and soil for extended periods, leading to its accumulation in aquatic organisms. Studies have also shown that N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can have adverse effects on the growth and reproduction of aquatic plants and animals. In addition, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been studied for its potential as a cancer drug, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea works by inhibiting the photosynthesis process in plants, which leads to the death of the plant. Specifically, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea inhibits the electron transport chain in the chloroplasts of plants, which disrupts the production of ATP and NADPH, the energy molecules that are required for photosynthesis. As a result, the plant is unable to produce enough energy to sustain its growth and eventually dies.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been shown to have a range of biochemical and physiological effects on both plants and animals. In plants, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been found to inhibit the activity of several enzymes involved in the photosynthesis process, leading to a decrease in chlorophyll content and a reduction in the rate of photosynthesis. In animals, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea has been found to have toxic effects on the liver and kidneys, as well as on the reproductive system. Studies have also shown that N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can have endocrine-disrupting effects, which can lead to developmental abnormalities in aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is a widely used herbicide, and as such, it is readily available for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea in lab experiments is that it can be difficult to control its concentration and distribution, particularly in aquatic environments. In addition, the effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be influenced by a range of environmental factors, such as temperature, pH, and salinity, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea. One area is the development of new synthesis methods that could improve the yield and purity of the compound. Another area is the investigation of the mechanisms underlying the endocrine-disrupting effects of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, which could help to identify new targets for intervention. Additionally, there is a need for further research on the environmental impacts of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea, particularly in relation to its persistence in aquatic ecosystems and its effects on non-target organisms. Finally, there is a need for more research on the potential use of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea as a cancer drug, as it has shown promising results in vitro.
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea is a widely used herbicide that has been extensively studied in the field of environmental science. It works by inhibiting the photosynthesis process in plants and has a range of biochemical and physiological effects on both plants and animals. While it has advantages as a readily available and inexpensive compound for laboratory experiments, its limitations include difficulty in controlling its concentration and distribution and the influence of environmental factors on its effects. Future research directions include the development of new synthesis methods, investigation of the mechanisms of endocrine-disrupting effects, and further research on its environmental impacts and potential use as a cancer drug.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 5-chloro-2-pyridinylamine in a solvent such as acetone or methanol. The reaction is carried out under reflux conditions, and the resulting product is then purified by recrystallization. The yield of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethylphenyl)urea can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reactants used.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-5-12(7-10(9)2)17-14(19)18-13-6-4-11(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCOGSTJXWQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3,4-dimethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)
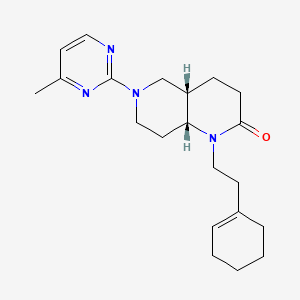

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
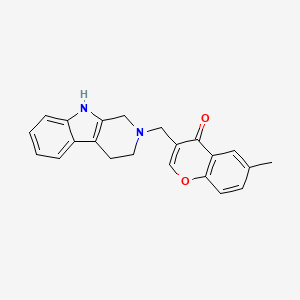
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
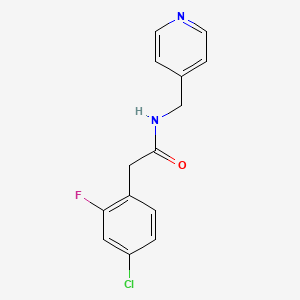
![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)
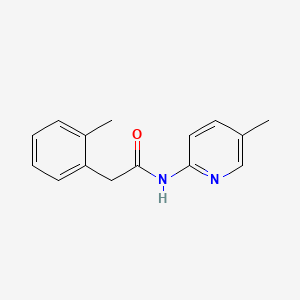
![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)